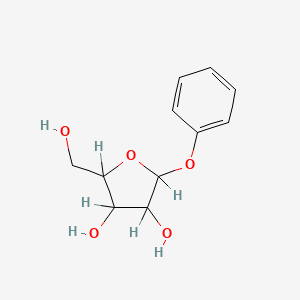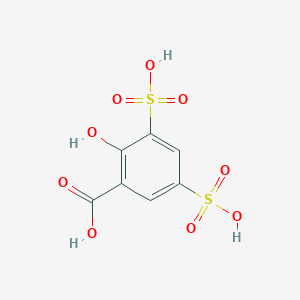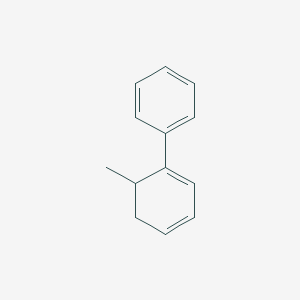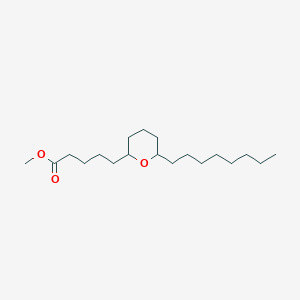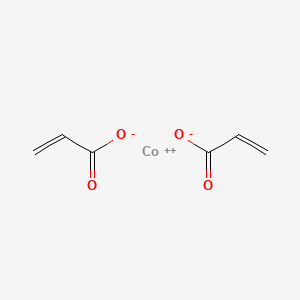![molecular formula C17H24N2O5S B14621787 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid CAS No. 56753-68-5](/img/structure/B14621787.png)
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid is an organic compound that belongs to the class of carboxylic acids It features a complex structure with a phenylethenesulfonyl group, a carbamoyl group, and an octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Formation of the Phenylethenesulfonyl Intermediate: This step involves the reaction of phenylethene with a sulfonyl chloride in the presence of a base to form the phenylethenesulfonyl intermediate.
Carbamoylation: The phenylethenesulfonyl intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Octanoic Acid: Finally, the carbamoyl intermediate is coupled with octanoic acid under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various carbamate derivatives.
Applications De Recherche Scientifique
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also interfere with metabolic pathways by inhibiting key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid: Similar structure but with a shorter carbon chain.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}decanoic acid: Similar structure but with a longer carbon chain.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its intermediate chain length allows for balanced hydrophobic and hydrophilic interactions, making it versatile for various applications.
Propriétés
Numéro CAS |
56753-68-5 |
|---|---|
Formule moléculaire |
C17H24N2O5S |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(2-phenylethenylsulfonylcarbamoylamino)octanoic acid |
InChI |
InChI=1S/C17H24N2O5S/c1-2-3-4-8-11-15(16(20)21)18-17(22)19-25(23,24)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15H,2-4,8,11H2,1H3,(H,20,21)(H2,18,19,22) |
Clé InChI |
NKTCLGOGLJSSPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


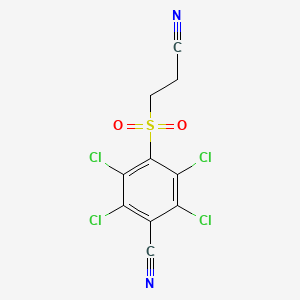
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
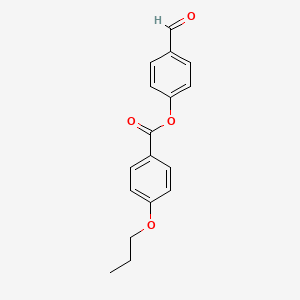

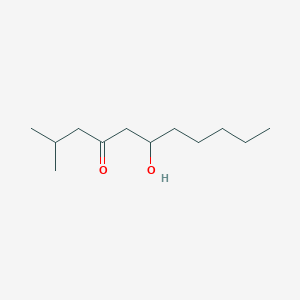
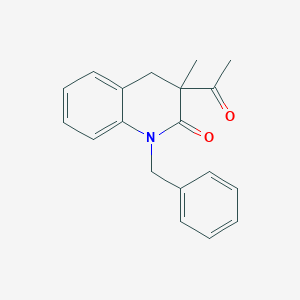
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)
